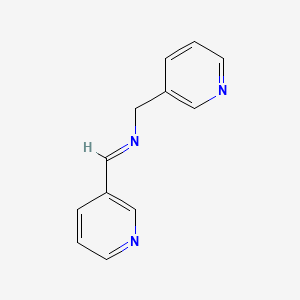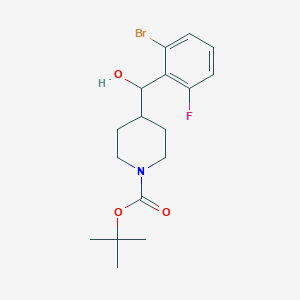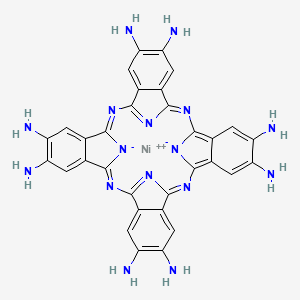
N-(3-Pyridinylmethylene)-3-pyridinemethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Pyridinylmethylene)-3-pyridinemethanamine is a compound that features two pyridine rings connected via a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Pyridinylmethylene)-3-pyridinemethanamine typically involves the reaction of pyridine-3-carboxaldehyde with 3-aminomethylpyridine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Pyridinylmethylene)-3-pyridinemethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives.
Applications De Recherche Scientifique
N-(3-Pyridinylmethylene)-3-pyridinemethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(3-Pyridinylmethylene)-3-pyridinemethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine structure and are known for their biological activities.
3-Bromoimidazo[1,2-a]pyridines: These compounds also feature a pyridine ring and have been studied for their medicinal properties.
Uniqueness
N-(3-Pyridinylmethylene)-3-pyridinemethanamine is unique due to its specific structure, which allows for distinct interactions with molecular targets. Its dual pyridine rings connected by a methylene bridge provide unique chemical and biological properties that differentiate it from other similar compounds.
Propriétés
Formule moléculaire |
C12H11N3 |
|---|---|
Poids moléculaire |
197.24 g/mol |
Nom IUPAC |
1-pyridin-3-yl-N-(pyridin-3-ylmethyl)methanimine |
InChI |
InChI=1S/C12H11N3/c1-3-11(7-13-5-1)9-15-10-12-4-2-6-14-8-12/h1-9H,10H2 |
Clé InChI |
SJZCUFKTNHXNQZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)CN=CC2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![heptadecan-9-yl 8-[3-hydroxypropyl-(7-nonoxy-7-oxoheptyl)amino]octanoate](/img/structure/B11927896.png)
![(1R,1''R)-3,3''-[[(1S,2S)-Cyclohexane-1,2-diylbis(azanediyl)]bis(methylene)]bis(2'-benzyl-[1,1'-binaphthalen]-2-ol)](/img/structure/B11927898.png)


amido}(mesitylene)ruthenium(II)](/img/structure/B11927902.png)



![3-(didecylamino)-N-[3-[4-[3-[3-(didecylamino)propanoylamino]propyl]piperazin-1-yl]propyl]propanamide](/img/structure/B11927929.png)
![1-[3-[(2Z)-2-[1-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyethylidene]hydrazinyl]propyl]pyrrole-2,5-dione](/img/structure/B11927933.png)
![Bis[(dicyclohexyl)(4-dimethylaminophenyl)phosphine] palladium(II)chloride](/img/structure/B11927935.png)
![[(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride](/img/structure/B11927945.png)

